SHP099 -

SHP099

Catalog Number: EVT-253837
CAS Number:
Molecular Formula: C16H19Cl2N5
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, also known as SHP099, is a potent, selective, and orally available allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2). [ [], [] ] SHP2 plays a critical role in regulating various cellular processes, including growth, proliferation, differentiation, and survival, primarily by relaying signals from receptor tyrosine kinases (RTKs) to downstream effectors like the RAS/MAPK pathway. [ [], [] ] Aberrant SHP2 activity, often driven by mutations or amplifications, has been implicated in the development and progression of various cancers. [ [], [] ] Consequently, SHP099 has emerged as a valuable tool in scientific research for investigating the role of SHP2 in both normal physiological processes and disease states, particularly cancer.

SHP065

    Compound Description: SHP065 is an allosteric SHP2 inhibitor. Preclinical studies have shown that SHP065, similar to SHP099, reduces tumor pERK levels when unbound plasma concentrations exceed the in vitro cellular PD IC50 [].

    Relevance: The data suggests that similar to SHP099, exposure of SHP065 above its cellular IC50 is required for pathway inhibition in vivo [].

SHP156

    Compound Description: SHP156 is an allosteric SHP2 inhibitor. In preclinical studies, SHP156, unlike SHP099, failed to modulate tumor pERK at unbound plasma concentrations approximating their cellular IC50s [].

    Relevance: The preclinical data supports the hypothesis that, unlike SHP099, unbound plasma concentrations in excess of the cellular IC50 are required for SHP156 to inhibit the MAPK pathway in vivo [].

SHP393

    Compound Description: SHP393 is an allosteric SHP2 inhibitor. Similar to SHP156, SHP393 failed to modulate tumor pERK at unbound plasma concentrations approximating their cellular IC50s [].

    Relevance: The data suggests that similar to SHP156, unbound plasma concentrations in excess of the cellular IC50 are required for SHP393 to inhibit the MAPK pathway in vivo, unlike SHP099 [].

II-B08

    Compound Description: II-B08 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2. II-B08 suppresses the viability of neuroblastoma cells with wild-type NRAS more effectively compared with cells harboring NRAS mutations [].

    Relevance: Similar to SHP099, II-B08 effectively inhibits SHP2 in both NRAS wild-type and NRAS mutant neuroblastoma cells [].

RMC-4550

    Compound Description: RMC-4550 is a potent and selective, next-generation, allosteric SHP2 inhibitor. RMC-4550 exhibits superior in vitro activity compared with SHP099 [].

    Relevance: RMC-4550 demonstrates a higher binding affinity for SHP2 and exhibits more favorable dynamic interactive behavior with SHP2 compared with SHP099 [].

WGMDY

    Compound Description: WGMDY is a recently patented allosteric SHP2 inhibitor [].

    Relevance: WGMDY demonstrates similar results to SHP099 in cell culture studies, although it exhibits activity at a reduced rate compared with SHP099 [].

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor that is approved for the treatment of several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC) [].

    Relevance: The addition of SHP099 to sorafenib decreased the anticipated ERK reactivation in a dose-dependent manner in acute myeloid leukemia (AML) cell lines harboring the FLT3/ITD mutation [].

Gilteritinib

    Compound Description: Gilteritinib is a type II FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients who have relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation [].

    Relevance: The combination of SHP099 with gilteritinib showed statistically significantly lower leukemia burden in mice engrafted with Molm14 cells compared to either treatment alone and the vehicle control [].

Cytarabine

    Compound Description: Cytarabine is a chemotherapy agent used to treat acute myeloid leukemia (AML) [].

    Relevance: The combination of SHP099 and cytarabine synergized to decrease proliferation and increase apoptosis of FLT3-mutated AML cells [].

Daunorubicin

    Compound Description: Daunorubicin is a chemotherapy agent used to treat acute myeloid leukemia (AML) [].

    Relevance: The combination of SHP099 and daunorubicin synergized to decrease proliferation and increase apoptosis of FLT3-mutated AML cells [].

Temozolomide (TMZ)

    Compound Description: Temozolomide (TMZ) is an alkylating agent that is the standard chemotherapy for glioblastoma (GBM) [].

    Relevance: SHP099 exhibited antitumor activity in GBM as a single agent and in combination with TMZ, demonstrating its potential as a therapeutic option for GBM treatment, particularly when combined with TMZ [].

Ruxolitinib

    Compound Description: Ruxolitinib is a JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis (MF) and advanced polycythemia vera (PV) [, ].

    Relevance: Combination therapy with SHP099 and ruxolitinib effectively inhibited myeloproliferative neoplasm (MPN) in several preclinical models, indicating its potential as a treatment approach for MPNs driven by JAK2V617F and MPLW515L mutations [, ].

Fedratinib

    Compound Description: Fedratinib is a JAK2 inhibitor approved for the treatment of myelofibrosis (MF) [].

    Relevance: Similar to ruxolitinib, combination therapy with SHP099 and fedratinib could be a potential treatment for MF, given their synergistic effects in preclinical models [].

Trametinib

    Compound Description: Trametinib is a reversible, ATP-competitive, allosteric inhibitor of MEK1 and MEK2. It is approved for use in patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations [, ].

    Relevance: Combining SHP099 with trametinib inhibited the growth of multiple cancer cell lines in vitro [, ].

AZD6244 (Selumetinib)

    Compound Description: AZD6244 (Selumetinib) is a selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2 or MAPKK1/2). It is being investigated in clinical trials for various cancer types [].

    Relevance: The combination of SHP099 with AZD6244 was synergistic and showed a more pronounced effect in KRAS mutant cell lines with higher residual GTPase activity [].

Omipalisib

    Compound Description: Omipalisib is an orally bioavailable, potent, and selective inhibitor of the PI3K pathway. Omipalisib targets all isoforms of class I PI3K (α, β, γ, δ) and also inhibits mTORC1/2 [].

    Relevance: The combination of SHP099 and omipalisib was more effective than each drug individually at reducing PDAC proliferation, colony formation, and cell migration [].

Erlotinib

    Compound Description: Erlotinib is a reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) [].

    Relevance: SHP099 demonstrated similar effects to erlotinib in preclinical studies, including decreased activation of ERK and inhibition of cell proliferation in various RTK-dependent cancer cell lines [].

BKM120

    Compound Description: BKM120 is an oral pan-class I PI3K inhibitor [].

    Relevance: Treatment with SHP099 has a synergistic effect with BKM120 at suppressing proliferation and survival of ovarian cancer cells with GAB2 amplification/overexpression [].

Sel120

    Compound Description: Sel120 is a potent and selective covalent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19 [].

    Relevance: Pharmacological validation in FGFR3 altered bladder cancer cell lines confirmed a high degree of synergy between Erdafitinib and Sel120. The synergy in FGFR3-mutant cells was superior to that of SHP099 [].

BVD-523

    Compound Description: BVD-523 is an ERK inhibitor [].

    Relevance: Sel120 showed superior synergy with Erdafitinib in FGFR3 altered bladder cancer cell lines compared to the SHP2 inhibitor SHP099 or the ERK inhibitor BVD-523 [].

Source and Classification

SHP099 was developed as part of a series of inhibitors aimed at targeting the SHP2 enzyme. It belongs to the class of small molecule inhibitors specifically designed to disrupt the phosphatase activity of SHP2, which is classified under protein tyrosine phosphatases. These inhibitors are particularly relevant in oncology, where aberrant signaling through SHP2 contributes to tumor progression and metastasis.

Synthesis Analysis

Methods

The synthesis of SHP099 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. The precise synthetic pathway can vary depending on the starting materials and desired purity levels.

Technical Details

The synthesis process often employs techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

SHP099 has a defined molecular structure characterized by specific functional groups that contribute to its binding affinity for SHP2. The structure typically includes:

  • An aromatic ring system that enhances hydrophobic interactions.
  • Functional groups that can form hydrogen bonds with the active site of the enzyme.

Data

The molecular formula for SHP099 is often represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W represent the number of respective atoms in the compound. Crystallographic studies may provide detailed 3D coordinates and bond angles that elucidate its conformation in complex with SHP2.

Chemical Reactions Analysis

Reactions

SHP099 primarily functions through competitive inhibition of the phosphatase activity of SHP2. The mechanism involves binding to the active site, preventing substrate access.

Technical Details

In vitro assays typically assess the efficacy of SHP099 against various substrates. Kinetic studies measure parameters such as:

  • IC50 values: The concentration required to inhibit 50% of enzyme activity.
  • Binding affinity: Evaluated using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Mechanism of Action

Process

SHP099 inhibits SHP2 by stabilizing its inactive conformation, thus preventing dephosphorylation of key signaling molecules involved in oncogenic pathways. This inhibition leads to reduced cell proliferation and survival in cancer cells.

Data

Studies have shown that treatment with SHP099 results in decreased phosphorylation levels of downstream targets such as ERK1/2, indicating effective blockade of the MAPK signaling pathway associated with tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

SHP099 is typically characterized by:

  • Molecular weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or light. Its log P value indicates moderate lipophilicity, which influences its bioavailability.

Applications

Scientific Uses

SHP099 has been extensively studied for its potential applications in cancer therapy, particularly for tumors harboring activating mutations in SHP2. Key applications include:

  • Cancer Treatment: As a monotherapy or in combination with other agents to enhance therapeutic efficacy.
  • Research Tool: Used in preclinical studies to elucidate SHP2's role in cancer biology and resistance mechanisms.
Structural Biology and Molecular Design of SHP099

Allosteric Binding Site Characterization in SHP2

SHP2 phosphatase exists in an autoinhibited "closed" conformation under basal conditions, where the N-SH2 domain sterically occludes the catalytic PTP domain. The allosteric site targeted by SHP099 is a tunnel-shaped pocket formed at the confluence of three domains:

  • N-SH2 domain: Contributes residues Q79 and R111
  • C-SH2 domain: Provides F113 and T108
  • PTP domain: Features E249, Q257, and Y279

This pocket spans ≈25 Å with a volume of 464 ų and is inaccessible in the "open" conformation of SHP2. Binding thermodynamics reveal SHP099 achieves high-affinity inhibition (KD = 0.071 µM) through extensive polar and hydrophobic contacts: [1] [4]

Table 1: Key Interactions Stabilizing SHP2-SHP099 Complex

Binding Site ResidueDomainInteraction TypeSHP099 Chemical Motif
Arg111N-SH2H-bond/π-cationPyrazine ring
Glu249PTPH-bondAniline NH₂
Phe113C-SH2HydrophobicDichlorophenyl ring
Thr253PTPH-bondMethylpiperazine amine
Gln257PTPH-bondSolvent-mediated

The allosteric mechanism involves locking SHP2 in its autoinhibited state, preventing conformational transition to the catalytically active form. Mutational studies confirm that substitutions at E76 (e.g., E76K) destabilize the closed conformation but do not eliminate SHP099 binding, though affinity is reduced ≈100-fold due to equilibrium shifts toward the open state. [2] [4]

Crystallographic Analysis of SHP2-SHP099 Complexes

X-ray structures (PDB: 5EHR, resolution 2.0 Å; 6CRG, resolution 2.75 Å) reveal atomic-level details of SHP099 binding:

  • Ternary stabilization: SHP099 bridges all three domains via a trifurcated hydrogen-bonding network involving R111 (N-SH2), E249 (PTP), and backbone atoms of F113 (C-SH2).
  • Conformational reset: The oncogenic mutant SHP2E76K crystallizes in an open conformation (PDB: 6CRF), but SHP099 binding forces domain reorganization into the closed state nearly identical to wild-type SHP2 (RMSD = 0.4 Å).
  • Induced-fit adaptation: The T108-F113 loop in C-SH2 shifts ≈1.8 Å to accommodate the dichlorophenyl group, while the methylpiperazine moiety induces hydrophobic packing with L254 and Q495. [4] [10]

Notably, the SHP2E76K-SHP099 structure (6CRG) shows K76 forms a salt bridge with Q79 instead of contacting the PTP domain, explaining reduced inhibitory potency. Molecular dynamics simulations confirm SHP099 stabilizes low-energy conformations by dampening interdomain fluctuations (≤1.5 Å RMSF). [4] [10]

Structure-Activity Relationship (SAR) Studies of Aminopyrazine Derivatives

Systematic modifications of SHP099's three regions—aminopyrazine core, dichlorophenyl linker, and piperazine tail—revealed key determinants of potency:

Table 2: SAR of SHP099 Analogues

Region ModifiedChemical ChangeImpact on SHP2 IC50Cellular Activity
Aminopyrazine corePyridine substitution10–100× reductionLost RTK inhibition
5-Methylpyrazine (TK-453)IC50 = 12 nM3× improvement vs. SHP099
Dichlorophenyl linkerMonochlorophenyl5× reductionModerate loss
2,3-Dichloro (optimal)IC50 = 71 nMBlocks RAS signaling
2-Fluoro-3-chloroComparable potencyImproved microsomal stability
Piperazine tail4-methylpiperidine (SHP099)IC50 = 71 nMBase activity
Spirocyclic amine (TNO155)IC50 = 11 nMEnhanced cellular penetration
Thiazolo ring (JC-010a)IC50 = 56 nMOvercomes RTK resistance

Critical SAR insights:

  • Core rigidity: Planar heterocycles (pyrazine > pyridine) maintain π-stacking with R111. Methylation at C5 (TK-453) fills a hydrophobic subpocket near T253.
  • Halo substituents: 2,3-Dichloro configuration optimally fills the PTP hydrophobic groove (L254, Q257). Removal decreases potency due to reduced van der Waals contacts.
  • Tail modifications: Spirocycles (e.g., TNO155) and bridged amines (e.g., PB17-026-01) improve conformational entropy and hydrogen bonding with E250/Q257. The thiazolo derivative JC-010a achieves 56 nM potency via hydrophobic contact with Y279. [5] [6] [9]

Comparative Analysis with Second-Generation SHP2 Inhibitors (e.g., TNO155, RMC-4630)

Second-generation inhibitors overcome SHP099's limitations through targeted chemical optimization:

Table 3: Comparative Profiles of Clinical-Stage SHP2 Inhibitors

Inhibitor (Developer)Structural InnovationSHP2 IC50Cellular IC50Key Advantages
SHP099 (Novartis)Base aminopyrazine71 nM0.5–3 µM (p-ERK)First allosteric inhibitor
TNO155 (Novartis)Spirocyclic amine11 nM50–200 nM (p-ERK)6× biochemical potency; oral bioavailability
RMC-4630 (Revolution)Thiadiazole core100 nM0.1–0.5 µM (p-S6)Synergy with KRASG12C inhibitors
BBP-398 (BridgeBio)Difluoro-phenyl linker15.7 nM30–150 nM (p-ERK)Enhanced CNS penetration
JAB-3312 (Jacobio)Bicyclic tail0.6 nM1–10 nM (cell growth)Overcomes EGFR-TKI resistance

Mechanistic advancements:

  • TNO155: The 8-azaspiro[4.5]decane tail forms additional H-bonds with E250 and hydrophobic contacts with L262, explaining its 6-fold biochemical potency gain. This enhances suppression of RTK-driven ERK phosphorylation in NSCLC models. [6]
  • RMC-4630: Incorporates a thiadiazole scaffold that maintains key interactions with R111 and E249 while improving solubility. Exhibits synergy with sotorasib (KRASG12C inhibitor) by blocking adaptive SHP2-RTK feedback. [3] [9]
  • BBP-398 (IACS-13909): Difluoro substitutions reduce metabolic clearance and increase membrane permeability. Demonstrates superior tumor regression in KRAS-mutant xenografts versus SHP099. [6] [9]

These optimizations address SHP099's moderate cellular potency (3 µM in KYSE-520 cells) and limited efficacy against strongly activating mutants (e.g., E76K). Second-generation inhibitors achieve broader mutant coverage through enhanced conformational selection and higher target occupancy. [3] [6] [9]

Properties

Product Name

SHP099

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine

Molecular Formula

C16H19Cl2N5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22)

InChI Key

YGUFCDOEKKVKJK-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N

Synonyms

6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.